![molecular formula C13H18N4O2 B2712156 3-Oxo-N-propyl-4-pyridin-3-ylpiperazine-1-carboxamide CAS No. 2320821-64-3](/img/structure/B2712156.png)
3-Oxo-N-propyl-4-pyridin-3-ylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-N-propyl-4-pyridin-3-ylpiperazine-1-carboxamide, also known as 3-PPP, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperazine derivatives and has been studied for its potential therapeutic effects in various diseases. The purpose of
Wirkmechanismus
The mechanism of action of 3-Oxo-N-propyl-4-pyridin-3-ylpiperazine-1-carboxamide is not fully understood. However, it is believed to act as a dopamine receptor agonist, which means that it can stimulate dopamine receptors in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and reward. By stimulating dopamine receptors, 3-Oxo-N-propyl-4-pyridin-3-ylpiperazine-1-carboxamide may help to alleviate symptoms of Parkinson's disease, depression, and anxiety disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Oxo-N-propyl-4-pyridin-3-ylpiperazine-1-carboxamide have been extensively studied in laboratory experiments. It has been shown to increase dopamine release in the brain, which can lead to improved mood and motivation. It has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex, which is involved in decision-making and impulse control.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Oxo-N-propyl-4-pyridin-3-ylpiperazine-1-carboxamide is its ability to stimulate dopamine receptors in the brain, which makes it a useful tool for studying the role of dopamine in various diseases. However, one of the limitations of 3-Oxo-N-propyl-4-pyridin-3-ylpiperazine-1-carboxamide is its potential toxicity, which can limit its use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Oxo-N-propyl-4-pyridin-3-ylpiperazine-1-carboxamide. One area of research is the development of more selective dopamine receptor agonists that can target specific subtypes of dopamine receptors. Another area of research is the investigation of the potential use of 3-Oxo-N-propyl-4-pyridin-3-ylpiperazine-1-carboxamide in the treatment of other diseases, such as schizophrenia and bipolar disorder. Additionally, more research is needed to fully understand the mechanism of action of 3-Oxo-N-propyl-4-pyridin-3-ylpiperazine-1-carboxamide and its potential therapeutic effects.
Synthesemethoden
The synthesis of 3-Oxo-N-propyl-4-pyridin-3-ylpiperazine-1-carboxamide involves the reaction of 4-pyridin-3-ylpiperazine-1-carboxylic acid with propionyl chloride in the presence of a base catalyst. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield 3-Oxo-N-propyl-4-pyridin-3-ylpiperazine-1-carboxamide. This method has been widely used in the laboratory for the synthesis of 3-Oxo-N-propyl-4-pyridin-3-ylpiperazine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-Oxo-N-propyl-4-pyridin-3-ylpiperazine-1-carboxamide has been widely used in scientific research for its potential therapeutic effects in various diseases. It has been studied for its potential use in the treatment of Parkinson's disease, depression, and anxiety disorders. It has also been studied for its potential use in the treatment of drug addiction and alcoholism.
Eigenschaften
IUPAC Name |
3-oxo-N-propyl-4-pyridin-3-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-2-5-15-13(19)16-7-8-17(12(18)10-16)11-4-3-6-14-9-11/h3-4,6,9H,2,5,7-8,10H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXMKCCZUUBMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(C(=O)C1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-N-propyl-4-(pyridin-3-yl)piperazine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.